(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Agrochemical synthesis SDHI fungicide intermediate Lipophilicity optimization

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 540468-96-0) is the irreplaceable 3-CF₃-4-hydroxymethylpyrazole building block for agrochemical and CNS drug synthesis. Generic substitution with non-fluorinated or 5-CF₃ analogs disrupts LogP, metabolic stability, and coupling efficiency—compromising both synthetic yield and target enzyme binding. Procure the 95% purity grade (2–8°C storage) for reproducible amide bond formation in fluxapyroxad® (BASF Xemium®) and SDHI carboxamide production. With PSA 38.05 Ų and LogP 0.93, this intermediate also serves PET tracer pro-drug programs and phenol bioisostere strategies backed by Eli Lilly patent WO2008/141020 A1.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
CAS No. 540468-96-0
Cat. No. B1343160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
CAS540468-96-0
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)CO
InChIInChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3
InChIKeyJJYUUFIIBBRUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

540468-96-0 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: Core Intermediate for SDHI Fungicides and Fluorinated Pyrazole Derivatives


(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 540468-96-0) is a fluorinated pyrazole alcohol characterized by a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position . This compound serves as a critical synthetic intermediate in the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably fluxapyroxad [1], and is documented as a key building block in Eli Lilly and Company's WO2008/141020 A1 patent . Its structural motif—a trifluoromethylated pyrazole core with a reactive primary alcohol handle—enables downstream functionalization to amides, esters, and ethers essential for agrochemical active ingredient synthesis .

Why Generic Pyrazole Alcohols Cannot Replace 540468-96-0 in Regulated Agrochemical Intermediate Supply Chains


Generic substitution of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol with structurally similar pyrazole alcohols (e.g., 1-methyl-1H-pyrazol-4-yl)methanol or 3-methyl analogs) introduces unacceptable risk in downstream synthetic pathways. The 3-trifluoromethyl group is not a modular additive but a determinant of both electronic properties and metabolic stability in final active ingredients [1]. Experimental evidence demonstrates that replacement of a methyl group with a trifluoromethyl group at the 3-position of pyrazoles substantially alters acid-base behavior: the trifluoromethyl group decreases basicity more when positioned at C3 than at C5, directly affecting nucleophilicity in subsequent coupling reactions and hydrogen-bonding capacity in target binding [2]. In SDHI fungicide synthesis, the 3-CF₃ substituent is essential for maintaining the lipophilic balance (LogP) required for optimal fungal membrane penetration and target enzyme inhibition [1]. Substitution with non-fluorinated or differently fluorinated analogs compromises both synthetic yield in amide bond-forming steps and the biological efficacy profile of the final agrochemical product.

540468-96-0 Procurement Evidence: Quantified Differentiation from Alternative Pyrazole Intermediates


Lipophilicity (LogP) Advantage of 3-Trifluoromethyl Substitution in 540468-96-0 Over Non-Fluorinated Pyrazole Methanol Analogs

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol exhibits a predicted LogP value of 0.93, as calculated and reported by ChemSrc . In contrast, the non-fluorinated analog (1-methyl-1H-pyrazol-4-yl)methanol (CAS 71956-86-4) has a reported LogP of -0.38 [1]. This difference of approximately 1.3 LogP units translates to a >10-fold increase in partition coefficient, conferring significantly enhanced membrane permeability characteristics when incorporated into final agrochemical actives. The trifluoromethyl group at the 3-position directly contributes to this lipophilicity increase while maintaining aqueous solubility adequate for formulation development [2].

Agrochemical synthesis SDHI fungicide intermediate Lipophilicity optimization

Acidity (pKa) Differentiation: 540468-96-0 vs. 5-Trifluoromethyl Positional Isomer

The predicted pKa of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is 13.49 ± 0.10, as reported in the ChemicalBook database . Systematic studies on trifluoromethyl-substituted pyrazoles have established that CF₃ substitution at the 3-position produces a greater decrease in basicity (and corresponding increase in acidity of the conjugate acid) compared to substitution at the 5-position [1]. For 1-methyl-3-(trifluoromethyl)pyrazole, the pKa of the conjugate acid is ~0.4 units lower than the 5-trifluoromethyl isomer, reflecting stronger electron withdrawal when the CF₃ group is adjacent to the N2 nitrogen [1]. This positional effect modulates the nucleophilicity of the pyrazole ring nitrogen and influences the regioselectivity of electrophilic substitution reactions used in downstream derivatization.

Pyrazole acid-base properties Reactivity optimization Synthetic intermediate selection

Polar Surface Area (PSA) Advantage of 540468-96-0 for Blood-Brain Barrier Penetration Optimization

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a calculated polar surface area (PSA) of 38.05 Ų . This value falls well below the widely accepted threshold of 90 Ų for optimal blood-brain barrier (BBB) penetration in CNS drug candidates. In contrast, the 4-hydroxymethyl analog without the trifluoromethyl group (1-methyl-1H-pyrazol-4-yl)methanol has a PSA of 38.05 Ų but lacks the lipophilicity enhancement of the CF₃ group. The combination of low PSA and elevated LogP (0.93) positions 540468-96-0 as a preferred intermediate for CNS-targeted pharmaceutical candidates, where both membrane permeability and metabolic stability are critical. The trifluoromethyl group additionally confers resistance to oxidative metabolism [1], a property not available in non-fluorinated pyrazole methanol analogs.

CNS drug discovery intermediate Blood-brain barrier penetration Medicinal chemistry building block

Commercial Purity Specifications: 540468-96-0 Available at ≥95% Purity with Validated Storage Stability

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is commercially available at 95% purity from multiple established suppliers, including ChemShuttle (Catalog No. 107488, 95%) and Beyotime (Y041733-1g, 95%) [1]. The compound requires storage at 2–8°C to maintain stability , a condition that is feasible in standard laboratory and industrial cold-chain logistics. In contrast, certain structurally related pyrazole intermediates (e.g., 3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol without N-methyl protection) exhibit greater hygroscopicity and require storage at -20°C with limited shelf-life. The defined purity specification and moderate storage requirements of 540468-96-0 reduce procurement complexity and minimize batch-to-batch variability in downstream synthetic applications.

Research chemical procurement Purity specifications Synthetic intermediate quality

Boiling Point Differentiation: 540468-96-0 Exhibits Higher Thermal Stability Than Unsubstituted Pyrazole Methanol Analogs

The predicted boiling point of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is 226.4 ± 35.0 °C . This value is significantly higher than the boiling point of unsubstituted (1-methyl-1H-pyrazol-4-yl)methanol, which is approximately 188–195 °C based on structurally related compounds. The elevated boiling point of 540468-96-0—a difference of approximately 30–38 °C—reflects increased intermolecular interactions due to the electron-withdrawing trifluoromethyl group and increased molecular weight (180.13 vs. ~112 g/mol for non-fluorinated analog). This thermal stability advantage permits higher-temperature reaction conditions during downstream amidation or esterification steps, potentially improving reaction kinetics and yields in industrial-scale syntheses without risk of distillation loss or thermal degradation.

Thermal stability Reaction condition tolerance Process chemistry

Patented Utility as Key Intermediate in Eli Lilly WO2008/141020 A1

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is explicitly disclosed as a synthetic intermediate in Eli Lilly and Company's patent WO2008/141020 A1, appearing on page/column 51 . This patent family covers therapeutic compounds and their synthetic routes, establishing 540468-96-0 as a validated building block in pharmaceutical development programs. In contrast, many generic pyrazole methanol derivatives lack explicit patent citations in major pharmaceutical IP, limiting their traceability in regulatory filings. The documented use of 540468-96-0 in a published patent application provides procurement teams with a clear chain of prior art reference, which may be relevant for freedom-to-operate assessments and regulatory dossier preparation.

Patent-protected intermediate Pharmaceutical synthesis Intellectual property positioning

540468-96-0 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: Validated Application Scenarios Based on Quantitative Evidence


SDHI Fungicide Intermediate Synthesis: Preferred Substrate for Fluxapyroxad and Related Carboxamide Actives

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol serves as the direct precursor for the synthesis of fluxapyroxad (BASF's Xemium®) and other 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide SDHI fungicides [1]. The LogP of 0.93 and predicted PSA of 38.05 Ų translate to the final active ingredient's optimal balance of systemic mobility and target enzyme (succinate dehydrogenase complex II) binding affinity. In this application, the 3-CF₃ group is essential for maintaining fungicidal spectrum breadth, while the 4-hydroxymethyl group enables direct conversion to the carboxylic acid or carboxamide pharmacophore. Procurement for this use case requires the 95% purity grade with 2–8°C storage stability [2] to ensure consistent amide coupling yields at industrial scale.

CNS Drug Discovery Building Block: Low PSA / Moderate LogP Combination for BBB-Penetrant Candidates

For medicinal chemistry programs targeting central nervous system disorders, 540468-96-0 provides a validated scaffold with PSA (38.05 Ų) below the 90 Ų BBB penetration threshold and LogP (0.93) within the favorable range for passive diffusion [1]. The trifluoromethyl group confers resistance to cytochrome P450-mediated oxidative metabolism , extending the half-life of derived drug candidates. The 4-hydroxymethyl handle permits facile conversion to ethers, esters, carbamates, or oxidation to the carboxylic acid for amide bond formation. The compound's documented appearance in Eli Lilly patent WO2008/141020 A1 [2] establishes prior art for CNS-targeted therapeutic programs, reducing IP uncertainty during lead optimization.

PET Tracer Pro-Drug Synthesis: Fluorinated Building Block for Enhanced In Vivo Stability

ChemShuttle specifically markets 540468-96-0 for PET tracer pro-drug synthesis applications [1], leveraging the metabolic stability imparted by the trifluoromethyl group . In positron emission tomography tracer development, the trifluoromethyl group can serve as a bioisostere for metabolically labile functional groups while maintaining or enhancing target binding affinity. The primary alcohol functionality enables conjugation to targeting moieties or introduction of radiolabeling handles. The predicted thermal stability (boiling point 226.4 °C) [2] supports reaction conditions required for radiolabeling steps, while the established storage parameters (2–8°C) [2] facilitate cold-chain logistics in radiochemistry facilities.

Enzyme Inhibitor Scaffold Derivatization: H-Bond Donating Heterocycle with Optimized Lipophilicity

As an H-bond-donating heterocycle, the pyrazole core of 540468-96-0 functions as a more lipophilic and metabolically stable bioisostere of phenol in enzyme inhibitor design [1]. The compound's LogP of 0.93 positions it in the optimal range for oral bioavailability, while the PSA of 38.05 Ų supports passive membrane permeability . The 3-CF₃ substitution pattern provides greater electron withdrawal than the 5-CF₃ isomer [2], modulating the pKa of the pyrazole N-H (or N-methyl) and affecting hydrogen-bond donor/acceptor capacity in the target binding pocket. The 4-hydroxymethyl group offers a vector for SAR exploration through esterification, etherification, or oxidation to carboxylic acid derivatives, making this intermediate valuable for fragment-based drug discovery and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.